molecular formula C24H18BrN3O3S2 B11536800 N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide

Cat. No.: B11536800
M. Wt: 540.5 g/mol
InChI Key: RDANJCKZSMMAHA-UHFFFAOYSA-N
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Description

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a bromobenzamide moiety, and an acetylphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via a nucleophilic substitution reaction, where 4-acetylphenylamine reacts with an appropriate electrophile.

    Attachment of the Bromobenzamide Moiety: The final step involves coupling the synthesized benzothiazole derivative with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: The bromine atom in the benzamide moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The specific pathways involved would depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-benzamide: Similar structure but without the bromine atom.

    N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide can influence its reactivity and biological activity, making it unique compared to its analogs. Bromine atoms can participate in halogen bonding, which can affect the compound’s binding affinity to biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H18BrN3O3S2

Molecular Weight

540.5 g/mol

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-bromobenzamide

InChI

InChI=1S/C24H18BrN3O3S2/c1-14(29)15-4-8-18(9-5-15)26-22(30)13-32-24-28-20-11-10-19(12-21(20)33-24)27-23(31)16-2-6-17(25)7-3-16/h2-12H,13H2,1H3,(H,26,30)(H,27,31)

InChI Key

RDANJCKZSMMAHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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